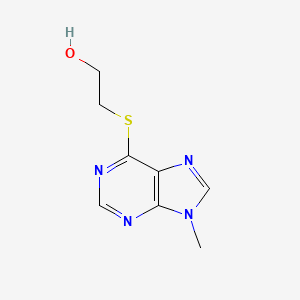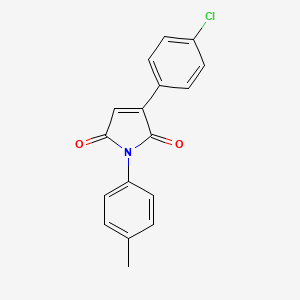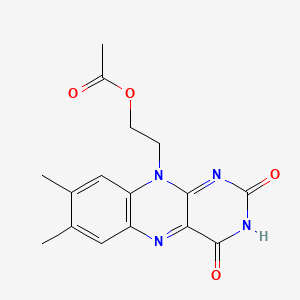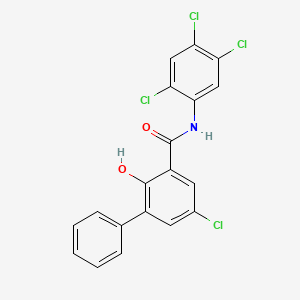
(1,1'-Biphenyl)-3-carboxamide, 5-chloro-2-hydroxy-N-(2,4,5-trichlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1’-Biphenyl)-3-carboxamide, 5-chloro-2-hydroxy-N-(2,4,5-trichlorophenyl)- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a biphenyl core, a carboxamide group, and multiple chlorine and hydroxyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-3-carboxamide, 5-chloro-2-hydroxy-N-(2,4,5-trichlorophenyl)- typically involves multi-step organic reactions. One common approach is the coupling of biphenyl derivatives with appropriate amide and hydroxyl precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and flow chemistry can enhance the efficiency and scalability of the production process. Quality control measures are crucial to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1,1’-Biphenyl)-3-carboxamide, 5-chloro-2-hydroxy-N-(2,4,5-trichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms or convert amide groups to amines.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1,1’-Biphenyl)-3-carboxamide, 5-chloro-2-hydroxy-N-(2,4,5-trichlorophenyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicine, (1,1’-Biphenyl)-3-carboxamide, 5-chloro-2-hydroxy-N-(2,4,5-trichlorophenyl)- has shown promise as a therapeutic agent. Its potential anti-inflammatory and antimicrobial properties are being explored for the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (1,1’-Biphenyl)-3-carboxamide, 5-chloro-2-hydroxy-N-(2,4,5-trichlorophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, its hydroxyl and amide groups can form hydrogen bonds with target proteins, altering their conformation and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1,1’-Biphenyl)-3-carboxamide, 5-chloro-2-hydroxy-N-(2,4-dichlorophenyl)-
- (1,1’-Biphenyl)-3-carboxamide, 5-chloro-2-hydroxy-N-(2,4,6-trichlorophenyl)-
- (1,1’-Biphenyl)-3-carboxamide, 5-chloro-2-hydroxy-N-(3,4,5-trichlorophenyl)-
Uniqueness
What sets (1,1’-Biphenyl)-3-carboxamide, 5-chloro-2-hydroxy-N-(2,4,5-trichlorophenyl)- apart from similar compounds is its specific arrangement of chlorine and hydroxyl groups. This unique configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
5607-52-3 |
|---|---|
Formule moléculaire |
C19H11Cl4NO2 |
Poids moléculaire |
427.1 g/mol |
Nom IUPAC |
5-chloro-2-hydroxy-3-phenyl-N-(2,4,5-trichlorophenyl)benzamide |
InChI |
InChI=1S/C19H11Cl4NO2/c20-11-6-12(10-4-2-1-3-5-10)18(25)13(7-11)19(26)24-17-9-15(22)14(21)8-16(17)23/h1-9,25H,(H,24,26) |
Clé InChI |
HULLJDIZSWIDNW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)Cl)C(=O)NC3=CC(=C(C=C3Cl)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


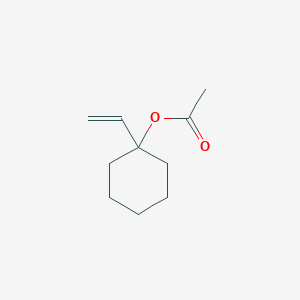
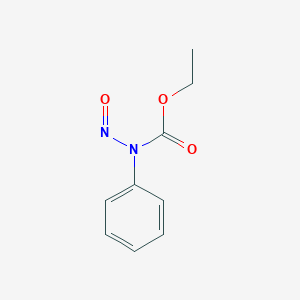
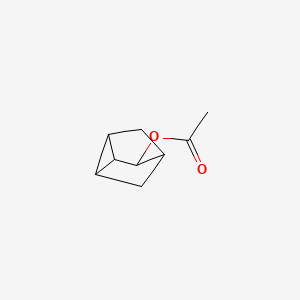

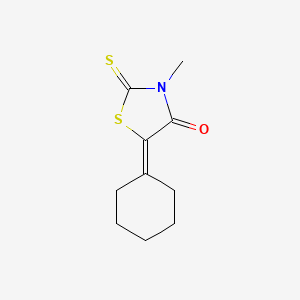
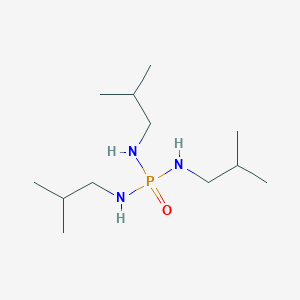

![4,4'-Spirobi[[1]benzopyran]-2,2'(3H,3'H)-dione](/img/structure/B14721217.png)
